molecular formula C15H21N3O5S B14933460 N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide

N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide

Cat. No.: B14933460
M. Wt: 355.4 g/mol
InChI Key: UOVJYBORWZMRCP-UHFFFAOYSA-N
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Description

N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a methoxyphenyl group, and a beta-alaninamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then reacted with a carbamoylating agent to form the carbamoyl derivative. The final step involves coupling the carbamoyl derivative with the methoxyphenyl-beta-alaninamide under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene moiety and a methoxyphenyl group, suggest diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.

Molecular Characteristics

  • Molecular Formula : C20H23N3O5S
  • Molecular Weight : 417.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing the tetrahydrothiophene structure often demonstrate promising biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the thiophene ring has been linked to modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, particularly those related to lipid metabolism.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : The compound may interact with diacylglycerol acyltransferase 2 (DGAT2), an enzyme associated with lipid metabolism and obesity .
  • Modulation of Signaling Pathways : It might influence pathways related to cell survival and apoptosis, potentially affecting tumor growth and inflammation responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

  • Anticancer Activity :
    • A study demonstrated that derivatives of tetrahydrothiophene exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their effectiveness .
  • Anti-inflammatory Potential :
    • Research indicated that compounds with thiophene rings can reduce inflammatory markers in vitro, highlighting their potential for treating chronic inflammatory diseases .
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition showed that certain thiophene-based compounds effectively bind to active sites of metabolic enzymes, leading to reduced activity and subsequent physiological effects .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
Compound ATetrahydrothiophene + Aromatic RingAnticancer, Anti-inflammatory
Compound BThiophene + Amide GroupEnzyme Inhibitor
This compoundTetrahydrothiophene + MethoxyphenylPotential Anticancer & Metabolic Modulator

Properties

Molecular Formula

C15H21N3O5S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C15H21N3O5S/c1-23-13-4-2-11(3-5-13)17-14(19)6-8-16-15(20)18-12-7-9-24(21,22)10-12/h2-5,12H,6-10H2,1H3,(H,17,19)(H2,16,18,20)

InChI Key

UOVJYBORWZMRCP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCNC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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